Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate)
Description
Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) is a bis-heterocyclic compound featuring a central thiophene-2,5-dicarbonyl core symmetrically linked via amide (azanediyl) bonds to two benzofuran-2-carboxylate ester groups.
Properties
IUPAC Name |
ethyl 3-[[5-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8S/c1-3-35-27(33)23-21(15-9-5-7-11-17(15)37-23)29-25(31)19-13-14-20(39-19)26(32)30-22-16-10-6-8-12-18(16)38-24(22)28(34)36-4-2/h5-14H,3-4H2,1-2H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQSOZHHAUROAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound can be used as a precursor for the synthesis of more complex molecules, including pharmaceuticals and advanced materials. Biology: Its unique structure may make it a candidate for biological studies, potentially interacting with various biomolecules. Medicine: Industry: Use in the development of new materials, such as polymers and coatings, due to its structural properties.
Mechanism of Action
The exact mechanism by which Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) exerts its effects would depend on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between the target compound and analogs:
Key Findings
Central Core Influence: The thiophene-2,5-dicarbonyl core in the target compound enables planar π-conjugation, enhancing electronic properties for optoelectronic applications. In contrast, thieno[2,3-b]thiophene cores (–3) exhibit fused heterocyclic systems with extended conjugation, often exploited in organic semiconductors . MOFs like NKU-113 utilize bipyridine cores for coordination chemistry, enabling framework stability and porosity—a feature absent in the target compound due to its ester-dominated substituents .
Substituent Effects :
- Benzofuran-2-carboxylate esters in the target compound may improve solubility in organic solvents compared to phenylalanine methyl esters (), which are more polar and chiral .
- Thiazole and nitrile groups in bis-thiazole derivatives () enhance antimicrobial activity, whereas the target’s benzofuran groups could prioritize optoelectronic performance over bioactivity .
Functional Group Reactivity: Amide (azanediyl) linkages in the target and compounds facilitate hydrogen bonding, influencing crystallinity and thermal stability. However, ester-dominated structures (e.g., ) rely on weaker C–H···O interactions, reducing framework robustness . The absence of thioether or nitrile groups in the target compound limits its utility in sulfur-mediated reactions, a key feature in thienopyridine synthesis () .
Application Divergence :
Biological Activity
Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure featuring a thiophene core and benzofuran moieties. Its molecular formula is , and it has a molecular weight of approximately 544.7 g/mol. The presence of functional groups such as carboxylates and amines suggests potential for diverse biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of anticancer effects and inhibition of key cellular pathways. Below are the main areas of focus:
1. Anticancer Activity
Research indicates that derivatives containing benzofuran structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown potent activity against renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancer cells . The mechanism often involves the inhibition of NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
2. NF-κB Inhibition
The compound's ability to inhibit NF-κB translocation has been highlighted in various studies, suggesting it may serve as a therapeutic agent in diseases characterized by chronic inflammation and cancer . The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzofuran ring enhance this inhibitory effect, making it a promising candidate for further development.
Case Studies
Several case studies have demonstrated the efficacy of related compounds in clinical settings:
- Case Study on Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and tested for their ability to inhibit NF-κB activity in LPS-stimulated RAW 264.7 macrophage cells. The most potent compound showed an IC50 value of 1.5 µM, indicating strong anti-inflammatory properties .
- In Vivo Studies : In animal models, compounds with similar scaffolds demonstrated reduced tumor growth rates when administered at doses correlating with their in vitro IC50 values . These findings support the potential application of diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) in cancer therapy.
Mechanistic Insights
Mechanistic studies have revealed that the compound may exert its effects through multiple pathways:
- Inhibition of Cell Proliferation : By interfering with cell cycle regulators.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Modulation of Inflammatory Responses : Reducing the production of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate)?
- Methodological Answer : The compound is synthesized via a multi-step condensation reaction. Key steps include:
- Step 1 : Thiophene-2,5-dicarboxylic acid is activated using coupling agents (e.g., DCC or EDCI) to form reactive intermediates.
- Step 2 : Reaction with benzofuran-2-carboxylate derivatives bearing amino groups (e.g., 3-aminobenzofuran-2-carboxylate) under inert conditions (N₂ or Ar atmosphere) to form amide linkages.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and crystallization from THF or DCM/hexane mixtures .
- Critical Note : Ensure stoichiometric equivalence of amine and carbonyl reactants to minimize side products.
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify amide linkages (e.g., peaks at δ 8.0–8.5 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons).
- IR Spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch, if present).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : Single-crystal analysis to resolve thiophene-benzofuran stacking interactions and dihedral angles .
Q. What biological activities are associated with this compound?
- Methodological Answer : Preliminary studies suggest:
- Anti-inflammatory Potential : Analogous thiophene-amide derivatives inhibit cyclooxygenase-2 (COX-2) in vitro (IC₅₀ values in µM range) .
- Enzyme Inhibition : Benzofuran-carboxylate moieties may target proteases or kinases, assessed via fluorescence-based assays .
- Experimental Design : Use cell-based assays (e.g., RAW 264.7 macrophages for inflammation studies) with dose-response curves.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Key variables include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
- Catalyst Screening : Test bases (e.g., NaH, K₂CO₃) to accelerate amide bond formation.
- Temperature Control : Reactions at 60–80°C reduce side-product formation vs. room temperature.
- Inert Atmosphere : Prevents oxidation of thiophene rings during synthesis .
- Data Analysis : Use Design of Experiments (DoE) to model interactions between variables.
Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer : Contradictions may arise from:
- Tautomerism : Thiophene-amide groups may exhibit keto-enol tautomerism, resolved via variable-temperature NMR.
- Impurity Profiling : LC-MS/MS to identify byproducts (e.g., unreacted carboxylate esters).
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict stable conformers and compare with experimental spectra .
Q. What strategies are used to study structure-property relationships in electronic applications?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry (CV) to measure HOMO/LUMO levels and band gaps.
- UV-vis-NIR Spectroscopy : Assess π-π* transitions influenced by thiophene-benzofuran conjugation.
- X-ray Crystallography : Correlate molecular packing (e.g., herringbone vs. face-to-face stacking) with charge transport properties .
Q. How can structure-activity relationships (SAR) be explored for biological applications?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing/donating groups on benzofuran or thiophene rings.
- In Silico Docking : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., COX-2).
- In Vivo Validation : Zebrafish models for toxicity and efficacy screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
